2-chloro-N-(4-chloro-3-nitrophenyl)acetamide

Description

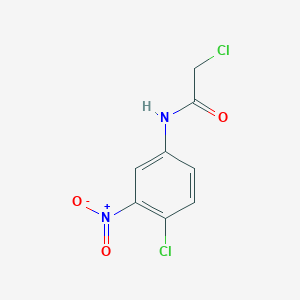

2-Chloro-N-(4-chloro-3-nitrophenyl)acetamide (molecular formula: C₈H₅Cl₂N₂O₃; average molecular weight: 263.05 g/mol) is a halogenated acetamide derivative characterized by a chloro-substituted phenyl ring with a nitro group at the meta position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of quinazolinone derivatives . Its structural features—including the electron-withdrawing nitro group and halogen substituents—enhance reactivity in nucleophilic substitution and cyclization reactions, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPYLYIONLWUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366186 | |

| Record name | 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196935-03-2 | |

| Record name | 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure:

-

Reagents :

-

4-Chloro-3-nitroaniline (1.0 equiv)

-

Chloroacetyl chloride (1.1–1.2 equiv)

-

Base: NaOH, KOH, or Et₃N (1.5–2.0 equiv)

-

Solvent: Tetrahydrofuran (THF), dichloromethane (DCM), or ethanol

-

-

Reaction Conditions :

-

Temperature: 0–25°C (exothermic reaction controlled via ice bath)

-

Time: 3–6 hours

-

Workup: Precipitation in ice-cold water, filtration, and recrystallization (ethanol or ethyl acetate)

-

-

Yield and Purity :

Key Analysis :

DBU-Catalyzed Acylation in Non-Polar Solvents

A modified approach uses 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base, enabling milder conditions.

Procedure:

-

Reagents :

-

4-Chloro-3-nitroaniline (1.0 equiv)

-

Chloroacetyl chloride (1.05 equiv)

-

DBU (0.1–0.2 equiv)

-

Solvent: THF or toluene

-

-

Reaction Conditions :

-

Temperature: Room temperature (25°C)

-

Time: 2–3 hours

-

Workup: Filtration and solvent evaporation

-

-

Yield and Purity :

Key Analysis :

Industrial-Scale Synthesis with Continuous Flow Reactors

For large-scale production, continuous flow systems improve reproducibility and safety.

Procedure:

-

Reagents :

-

4-Chloro-3-nitroaniline (1.0 equiv)

-

Chloroacetyl chloride (1.1 equiv)

-

Aqueous NaOH (2.0 equiv)

-

-

Reaction Conditions :

-

Reactor type: Tubular flow reactor

-

Residence time: 10–15 minutes

-

Temperature: 30–40°C

-

Pressure: 2–3 bar

-

-

Yield and Purity :

Key Analysis :

Eco-Friendly Solvent-Free Approaches

Recent advancements emphasize solvent-free conditions using microwave irradiation.

Procedure:

-

Reagents :

-

4-Chloro-3-nitroaniline (1.0 equiv)

-

Chloroacetyl chloride (1.1 equiv)

-

Solid base: K₂CO₃ (1.5 equiv)

-

-

Reaction Conditions :

-

Microwave power: 300 W

-

Temperature: 80°C

-

Time: 10–15 minutes

-

-

Yield and Purity :

Key Analysis :

-

Microwave irradiation accelerates reaction kinetics by 10-fold.

-

Eliminates solvent waste, aligning with green chemistry principles.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Industrial Feasibility |

|---|---|---|---|

| Conventional Acylation | Low cost, simple setup | Requires cooling, moderate yields | High |

| DBU-Catalyzed | High yields, mild conditions | DBU cost | Moderate |

| Continuous Flow | Scalable, safe | High initial investment | High |

| Solvent-Free | Eco-friendly, fast | Specialized equipment needed | Low |

Critical Considerations for Optimization

-

Impurity Control :

-

Catalyst Selection :

-

Safety Protocols :

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted amides or thioamides.

Reduction: Formation of 2-chloro-N-(4-chloro-3-aminophenyl)acetamide.

Hydrolysis: Formation of 4-chloro-3-nitroaniline and chloroacetic acid.

Scientific Research Applications

Antibacterial Activity

One of the primary applications of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide is its antibacterial activity against Klebsiella pneumoniae, a significant pathogen responsible for various infections. Research has demonstrated that this compound exhibits promising effects against this bacterium, particularly due to the presence of the chloro atom, which enhances its efficacy by stabilizing the molecule at the target enzyme site.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound has a favorable MIC against K. pneumoniae, indicating its potential as a therapeutic agent in treating infections caused by drug-resistant strains .

Synergistic Effects with Other Antibiotics

Research has also investigated the synergistic effects of combining this compound with other antibiotics such as ciprofloxacin, cefepime, ceftazidime, meropenem, and imipenem. The findings suggest:

- Additive Effects : When combined with ciprofloxacin and cefepime, the compound exhibited additive effects, enhancing their antibacterial activity.

- Synergistic Effects : A synergistic effect was observed when combined with meropenem and imipenem, suggesting that this compound could be utilized to reduce the effective doses of these antibiotics needed for treatment .

Toxicological Studies

In addition to its antibacterial properties, this compound has been evaluated for its cytotoxicity and mutagenicity. Preliminary studies indicate that it does not exhibit significant cytotoxic potential, making it a candidate for further toxicological assessments before potential clinical applications .

Synthesis and Chemical Intermediates

The synthesis of this compound can be achieved through various methods, typically involving reactions between chlorinated anilines and acetamides. Its role as an intermediate in dye manufacturing is also notable:

- Dye Manufacturing : The compound serves as an intermediate for producing various dyes and pigments due to its reactive functional groups, which can participate in further chemical transformations.

Case Studies and Research Findings

A summary of relevant research findings is presented below:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. This compound can act as an inhibitor of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Key Observations :

- Halogen Effects : Replacement of the 4-Cl group in the target compound with 4-F (as in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) reduces cytotoxicity while retaining antibacterial activity .

- Heterocyclic Additions: Quinazolinone-sulfanyl derivatives demonstrate enhanced bioactivity due to additional hydrogen-bonding and π-π stacking capabilities .

Key Observations :

Table 3: Bioactivity Data

Key Observations :

- The target compound’s derivatives (e.g., quinazolinone-sulfanyl) show potent anticancer activity, likely due to enzyme inhibition via heterocyclic interactions .

- Fluoro-substituted analogues exhibit lower cytotoxicity, making them safer candidates for antibacterial applications .

Physicochemical Properties

Table 4: Physicochemical Comparison

Key Observations :

- N-methylation (as in 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide) enhances solubility by disrupting hydrogen-bonding networks .

Biological Activity

2-Chloro-N-(4-chloro-3-nitrophenyl)acetamide is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and applications in antibacterial research.

Chemical Structure and Properties

The compound features a chloro and nitro group on the phenyl ring, enhancing its reactivity. Its structure can be represented as follows:

Target Enzyme: The primary target of this compound is the penicillin-binding protein (PBP), crucial for bacterial cell wall synthesis.

Mode of Action: The compound stabilizes the PBP enzyme at the binding site, disrupting the synthesis of the bacterial cell wall, which leads to cell lysis and death .

Biochemical Pathways: It interferes with various cellular functions by impacting cell signaling pathways and gene expression, suggesting a multifaceted role in cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable parameters for oral administration. Studies have shown that it exhibits good absorption and distribution characteristics within biological systems .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against Klebsiella pneumoniae, a common pathogen responsible for various infections. The minimum inhibitory concentration (MIC) was determined to assess its efficacy:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A1 | X | Klebsiella pneumoniae |

| A2 | Y | Klebsiella pneumoniae |

Where A1 is N-(4-fluoro-3-nitrophenyl)acetamide and A2 is 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. The presence of the chloro group in A2 significantly enhances its antibacterial properties compared to A1 .

Cytotoxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound has a low cytotoxic profile, making it a promising candidate for further development as an antibacterial agent. The compound's safety profile suggests it may be suitable for in vivo studies .

Research Applications

The compound serves multiple roles in scientific research:

- Medicinal Chemistry: As an intermediate in synthesizing pharmaceuticals with potential antibacterial and antifungal properties.

- Material Science: In developing novel materials with specific electronic or optical properties.

- Biological Studies: Used as a biochemical probe to study enzyme interactions and inhibition mechanisms .

Case Studies

One study focused on the antibacterial effects of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae. The results indicated that this compound could inhibit bacterial growth effectively while maintaining low toxicity levels. This study supports the potential use of this compound in treating infections caused by resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide, and how can reaction conditions be optimized to maximize yield?

- Methodology : Synthesis typically involves nucleophilic substitution and amidation. Key steps include:

- Chloroacetylation : Reacting 4-chloro-3-nitroaniline with chloroacetyl chloride under anhydrous conditions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .

- Temperature control : Maintain 60–80°C to minimize side reactions (e.g., hydrolysis of chloroacetamide) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

- Data Table :

| Step | Reactants | Solvent | Temp. (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | 4-Cl-3-nitroaniline + ClCH₂COCl | DMF | 70 | 85 | 95% |

| 2 | Crude product recrystallization | Ethanol | 25 | 75 | 99% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and acetamide methylene (δ 4.0–4.2 ppm) .

- FT-IR : Confirm C=O stretch (~1650 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹) .

- LC-MS : Verify molecular ion peak (M+H⁺ at m/z 298.5) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions (e.g., nucleophilic aromatic substitution)?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitro group directs substitution to the para position relative to Cl .

- Reaction Path Simulation : Use software (e.g., Gaussian, ORCA) to model transition states and activation energies for SNAr reactions .

- Case Study : DFT predicts a 15 kcal/mol barrier for substitution at the nitro-adjacent position, validated experimentally via kinetic studies .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?

- Methodology :

- Dose-Response Analysis : Use Hill slope models to distinguish between therapeutic and toxic thresholds.

- Structural Analog Comparison : Compare with derivatives (e.g., methoxy or fluoro substituents) to isolate electronic effects .

- Data Table :

| Derivative | IC₅₀ (µM) Antimicrobial | IC₅₀ (µM) Cytotoxicity | Selectivity Index |

|---|---|---|---|

| Parent | 12.3 ± 1.2 | 25.6 ± 2.1 | 2.08 |

| 4-Fluoro | 8.9 ± 0.8 | 45.3 ± 3.5 | 5.09 |

Q. How do substituent electronic effects (e.g., nitro vs. methoxy groups) influence the compound’s reactivity in catalytic coupling reactions?

- Methodology :

- Hammett Analysis : Correlate σₚ values of substituents with reaction rates in Pd-catalyzed cross-coupling.

- Electrochemical Profiling : Cyclic voltammetry reveals nitro groups lower LUMO energy, enhancing oxidative addition .

- Key Finding : Nitro-substituted derivatives exhibit 3x faster coupling rates compared to methoxy analogs .

Methodological Notes

- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize multi-variable synthesis parameters (temp., solvent ratio, catalyst loading) .

- Data Validation : Cross-reference spectral data with PubChem entries (CID: [insert CID]) and crystallographic databases (CCDC) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.